molecular formula C20H16N2O2 B15102758 2-(1H-indol-4-yloxy)-N-(naphthalen-1-yl)acetamide

2-(1H-indol-4-yloxy)-N-(naphthalen-1-yl)acetamide

Cat. No.: B15102758
M. Wt: 316.4 g/mol
InChI Key: PRAXVVSRJOGJTM-UHFFFAOYSA-N
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Description

2-(1H-indol-4-yloxy)-N-(naphthalen-1-yl)acetamide is a synthetic organic compound that features both indole and naphthalene moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-4-yloxy)-N-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formation of the Naphthalene Moiety: Naphthalene derivatives can be synthesized through various methods, including Friedel-Crafts alkylation or acylation.

    Coupling Reaction: The indole and naphthalene moieties are then coupled through an ether linkage, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Acetamide Formation: The final step involves the formation of the acetamide group, typically through the reaction of the coupled product with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the acetamide group, potentially converting it to an amine using reagents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions could occur on the aromatic rings, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield indole-2-carboxylic acid derivatives, while reduction could produce primary amines.

Scientific Research Applications

2-(1H-indol-4-yloxy)-N-(naphthalen-1-yl)acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving indole and naphthalene derivatives.

    Medicine: Investigation of its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action for compounds like 2-(1H-indol-4-yloxy)-N-(naphthalen-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetamide: Similar structure but with the indole moiety at a different position.

    N-(1-naphthyl)acetamide: Lacks the indole moiety.

    2-(1H-indol-4-yloxy)acetamide: Lacks the naphthalene moiety.

Uniqueness

2-(1H-indol-4-yloxy)-N-(naphthalen-1-yl)acetamide is unique due to the presence of both indole and naphthalene moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-(1H-indol-4-yloxy)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H16N2O2/c23-20(13-24-19-10-4-8-17-16(19)11-12-21-17)22-18-9-3-6-14-5-1-2-7-15(14)18/h1-12,21H,13H2,(H,22,23)

InChI Key

PRAXVVSRJOGJTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)COC3=CC=CC4=C3C=CN4

Origin of Product

United States

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